REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:14][CH2:15][CH2:16][CH3:17])=[CH:9][CH:8]=1.[C:18](=[O:20])=[O:19]>C1COCC1>[CH2:14]([S:13][C:10]1[CH:11]=[CH:12][C:7]([C:18]([OH:20])=[O:19])=[CH:8][CH:9]=1)[CH2:15][CH2:16][CH3:17]
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Name
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Quantity
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6.8 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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16.56 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)SCCCC
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at -78° C
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Type
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TEMPERATURE
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Details
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The mixture was maintained under these conditions for a further 0.5 h (glc analysis
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Duration
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0.5 h
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Type
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CUSTOM
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Details
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a complete reaction)
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Type
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CUSTOM
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Details
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The combined organic extracts were evaporated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved
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Type
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ADDITION
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Details
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Ice (400 g) was added to the solution
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Type
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FILTRATION
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Details
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the product was filtered off
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Type
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DRY_WITH_MATERIAL
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Details
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dried in vacuo (KOH, P2O5)
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Name
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Type
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Smiles
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C(CCC)SC1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |